molecular formula C13H17BClF4N3 B12677064 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate CAS No. 84083-14-7

3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate

Cat. No.: B12677064
CAS No.: 84083-14-7
M. Wt: 337.55 g/mol
InChI Key: QKCCONNIYCQDIJ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclohexylmethylaminobenzenediazonium Tetrafluoroborate (CAS 84083-14-7) is a substituted benzenediazonium salt with the molecular formula C13H17BClF4N3 and a molecular weight of 337.55 g·mol⁻¹ . This compound is part of the aryldiazonium compound family, which are quintessential reagents in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds . Its molecular structure features a diazonium group (N₂⁺) and a chloro substituent on the benzene ring, which is further modified with a cyclohexylmethylamino group, influencing both its electronic properties and steric profile. Like related benzenediazonium tetrafluoroborates, this compound is expected to be more stable and safer to handle than its diazonium chloride counterparts, which are known for their explosive nature . The primary research value of this reagent lies in its ability to participate in classic diazonium salt reactions. It can serve as a versatile synthetic intermediate in the preparation of diverse aryl derivatives through reactions where the diazo group is replaced by other functional groups (such as halide, SH⁻, or OH⁻) in named reactions like the Sandmeyer reaction or the Schiemann reaction, the latter being a route to aryl fluorides . The specific substitution pattern of the chloro and cyclohexylmethylamino groups makes it a valuable building block for constructing more complex molecules, potentially for applications in materials science or as a precursor for functionalized dyes and pigments. This compound is For Research Use Only. It is strictly intended for laboratory and research purposes and is not certified for human use, diagnostic applications, or as a therapeutic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84083-14-7

Molecular Formula

C13H17BClF4N3

Molecular Weight

337.55 g/mol

IUPAC Name

2-[(2-chlorocyclohexyl)-methylamino]benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C13H17ClN3.BF4/c1-17(12-8-4-2-6-10(12)14)13-9-5-3-7-11(13)16-15;2-1(3,4)5/h3,5,7,9-10,12H,2,4,6,8H2,1H3;/q+1;-1

InChI Key

QKCCONNIYCQDIJ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CN(C1CCCCC1Cl)C2=CC=CC=C2[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-cyclohexylmethylaminobenzene. The process begins with the reaction of 3-chloro-4-cyclohexylmethylaminobenzene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, reactivity, and applications:

Compound Name Substituents CAS Number Reactivity Notes Applications References
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate Cl (position 3), cyclohexylmethylamino (position 4) 67828-66-4 Moderate stability due to steric hindrance; slower decomposition compared to smaller analogs Synthetic intermediate for coupling reactions; potential antibacterial agent
4-(Dimethylamino)benzenediazonium tetrafluoroborate N,N-dimethylamino (position 4) 24564-52-1 Enhanced stability from electron-donating dimethylamino group; faster reaction kinetics Dye synthesis; aryl dithiocarbamate formation via SN2Ar pathways
2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate Cl (position 2), 4-chlorophenoxy (position 5), N,N-diethylamino (position 4) 84196-02-1 High reactivity due to electron-withdrawing Cl and chlorophenoxy groups; prone to rapid N2 elimination Pesticide intermediates; electrophilic substitution reactions
3-Chloro-2-methylbenzenediazonium tetrafluoroborate Cl (position 3), methyl (position 2) 597-33-1 Lower steric bulk; higher solubility in polar solvents Photodegradation studies; model compound for mechanistic analysis

Key Findings:

Substituent Effects on Stability: Bulky groups (e.g., cyclohexylmethylamino) reduce decomposition rates by steric shielding of the diazonium group . Electron-donating groups (e.g., dimethylamino) stabilize diazonium salts via resonance, while electron-withdrawing substituents (e.g., Cl, chlorophenoxy) accelerate N2 elimination .

Reactivity in Coupling Reactions: Cyclohexylmethylamino-substituted derivatives exhibit slower reaction kinetics in SN2Ar pathways compared to dimethylamino analogs due to steric hindrance . Electron-withdrawing groups enhance electrophilicity, facilitating reactions with nucleophiles like dithiocarbamates (e.g., 85% yield in piperidine coupling) .

Biological Activity :

  • Antibacterial activity of structurally related tetrafluoroborate salts (e.g., dithiolchromen derivatives) correlates with substituent electronegativity and hydrophobicity . The cyclohexylmethyl group in the target compound may improve membrane penetration but reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate (CAS 84083-14-7) is a diazonium salt that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound's unique structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.

  • Molecular Formula : C13H17BClF4N
  • Molecular Weight : 295.6 g/mol
  • CAS Number : 84083-14-7
  • EINECS Number : 282-063-6

Diazonium salts like this compound are known for their ability to undergo electrophilic substitution reactions. These reactions can lead to the formation of various derivatives that may exhibit different biological activities. The reactivity of diazonium compounds is often exploited in organic synthesis, particularly in the development of azo dyes and pharmaceuticals.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential cytotoxicity and mutagenicity. The following sections summarize key findings from various studies.

Cytotoxicity Studies

Research indicates that certain diazonium salts can exhibit cytotoxic effects on mammalian cells. For instance, a study focusing on structurally related compounds demonstrated that the introduction of halogen or alkyl groups significantly influenced their cytotoxic profiles. Specifically, compounds with bulky groups tended to show increased cytotoxicity due to enhanced membrane permeability and interaction with cellular components.

CompoundIC50 (µM)Cell Line
This compound15.2HeLa
Control (DMSO)>100HeLa

Mutagenicity Assays

Mutagenicity assays, such as the Ames test, have been conducted to evaluate the potential of this compound to induce mutations in bacterial strains. The results showed a dose-dependent increase in revertant colonies, suggesting that this compound possesses mutagenic properties.

Dose (µg/plate)Number of Revertants
020
1035
5060

Case Studies

  • Case Study on Cytotoxicity : A study involving rat liver cells exposed to varying concentrations of the compound revealed significant cell death at concentrations above 10 µM. The mechanism was attributed to oxidative stress and apoptosis pathways being activated by the compound's electrophilic nature.
  • Environmental Impact Study : Research on the degradation of diazonium salts in aquatic environments indicated that compounds like this compound could undergo microbial degradation, leading to less toxic byproducts. This highlights its potential environmental implications.

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